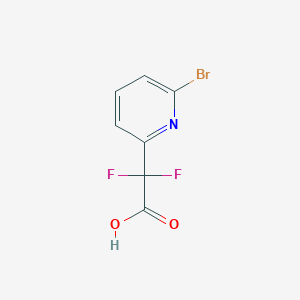

2-(6-Bromopyridin-2-yl)-2,2-difluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(6-Bromopyridin-2-yl)-2,2-difluoroacetic acid” is a chemical compound with the molecular formula C7H6BrNO2 . It has a molecular weight of 216.03 . The compound is typically stored in an inert atmosphere at 2-8°C .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H6BrNO2/c8-6-3-1-2-5(9-6)4-7(10)11/h1-3H,4H2,(H,10,11) .Physical And Chemical Properties Analysis

The compound is a solid and is stored at temperatures between 2-8°C . It has a molecular weight of 216.03 .Applications De Recherche Scientifique

Electrocatalytic Carboxylation

A study by Feng et al. (2010) introduced an electrochemical procedure for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to 6-aminonicotinic acid. This process avoids the use of volatile and toxic solvents and catalysts, highlighting the potential of 2-(6-Bromopyridin-2-yl)-2,2-difluoroacetic acid derivatives in green chemistry applications (Feng et al., 2010).

Synthesis of Novel C-Nucleosides

The synthesis of novel C-nucleosides utilizing derivatives of 2-bromopyridine, such as this compound, was demonstrated by Kabat et al. (1988). These compounds, including 6-(β-D-ribofuranosyl)-2-bromopyridine, could serve as precursors for the development of new therapeutic agents (Kabat et al., 1988).

Reactivity with α-Halocarbonyl Compounds

Elliott et al. (1982) investigated the reactions of 6-substituted-2-aminopyridines with bromoacetone and 3-bromo-2-butanone, offering insights into the chemical reactivity and potential for synthesizing imidazo[1,2-a]pyridines, which are important in pharmaceutical chemistry (Elliott et al., 1982).

Copper-Catalyzed N-Formylation of Amines

Li et al. (2018) reported the use of Ethyl bromodifluoroacetate as an N-formylating agent in the copper-catalyzed N-formylation of amines. This process, involving derivatives similar to this compound, underscores the compound's utility in synthesizing a wide array of N-formamides, essential in various organic synthesis applications (Li et al., 2018).

Synthesis of Pseudopeptides

Gouge et al. (2004) utilized 2,2-Difluoro-3-(2-hydroxy-1 R -phenylethylamino)-3 S -phenylpropionic acid, obtained via a Reformatsky-type reaction with ethyl bromodifluoroacetate, in the Ugi reaction to prepare various difluorinated pseudopeptides. This research indicates the broader implications of this compound derivatives in the synthesis of biologically active compounds (Gouge et al., 2004).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(6-bromopyridin-2-yl)-2,2-difluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO2/c8-5-3-1-2-4(11-5)7(9,10)6(12)13/h1-3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCPFQKBKNKQCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chloro-2-fluorophenyl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2720721.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2720725.png)

![3-ethyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2720728.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2720741.png)

![N-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide](/img/structure/B2720742.png)